17-Hydroxyheptadecanoic acid

Description

17-Hydroxyheptadecanoic acid has been reported in Pinus radiata with data available.

Properties

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 17-Hydroxyheptadecanoic Acid: A Technical Guide for Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyheptadecanoic acid is a long-chain omega-hydroxy fatty acid of significant interest in various research fields, including the synthesis of macrocyclic lactones and the study of lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound for research purposes. It details both chemical and biocatalytic methodologies, offering step-by-step experimental protocols. Quantitative data from the literature is summarized for comparative analysis. Furthermore, this document illustrates key experimental workflows and explores a potential signaling pathway relevant to C17 hydroxy fatty acids, providing researchers with both practical synthetic knowledge and a conceptual framework for their investigations.

Introduction

Long-chain hydroxy fatty acids (HFAs) are a class of molecules with diverse biological activities and significant potential as building blocks in chemical synthesis.[4][5] this compound, an omega-hydroxy fatty acid, has been identified in natural sources such as the outer bark of Eucalyptus globulus and in aeolian particles.[2][3] Its utility in the synthesis of various macrocyclic lactones underscores its importance as a precursor in organic chemistry.[2][3] For researchers in drug development and lipid biochemistry, understanding the synthesis of this molecule is crucial for accessing sufficient quantities for in-depth study. This guide will explore two primary approaches for the synthesis of this compound: chemical synthesis and biocatalytic synthesis.

Chemical Synthesis of this compound

Chemical synthesis offers a versatile and well-established route to this compound. A common strategy involves the use of a long-chain bifunctional starting material that can be elaborated to the desired product. One such approach, based on the principles of omega-functionalization of fatty acids, is the conversion of a terminal-halogenated fatty acid.

Synthesis from 16-Bromohexadecanoic Acid

This method involves a two-step process starting from the commercially available 16-bromohexadecanoic acid: nucleophilic substitution to introduce a protected hydroxyl group, followed by deprotection and hydrolysis. A more direct approach, though potentially lower yielding for a primary alcohol, would be direct hydrolysis of the bromide. A common and effective method is to first form the cyanide, which can then be hydrolyzed to the carboxylic acid, extending the chain by one carbon, while the terminal bromo group is converted to a hydroxyl group. A plausible synthetic route is outlined below.

Experimental Protocol:

Step 1: Synthesis of 16-Cyanohexadecanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 16-bromohexadecanoic acid in a suitable solvent such as a mixture of ethanol (B145695) and water.

-

Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 16-cyanohexadecanoic acid.

Step 2: Hydrolysis to this compound

-

Suspend the 16-cyanohexadecanoic acid in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux for an extended period to ensure complete hydrolysis of both the nitrile and the terminal bromide.

-

If using a basic solution, acidify the reaction mixture after cooling to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and recrystallize from a suitable solvent (e.g., ethanol/water or acetone) to obtain the purified product.

Quantitative Data for Chemical Synthesis

| Parameter | Expected Value | Source |

| Overall Yield | 36 - 64% | Estimated based on similar reactions |

| Purity (Post-Recrystallization) | >95% | Estimated |

| Purity (Commercial) | ≥98% | [2] |

Biocatalytic Synthesis of this compound

Biocatalysis presents a green and highly selective alternative to chemical synthesis for the production of omega-hydroxy fatty acids.[6] Cytochrome P450 monooxygenases are a class of enzymes known to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including fatty acids.[7] Specifically, P450s from the CYP153A family are known for their ability to hydroxylate the terminal (ω) carbon of fatty acids.[8]

Whole-Cell Biotransformation using Recombinant E. coli

This approach utilizes genetically engineered Escherichia coli cells that express a cytochrome P450 monooxygenase, along with its necessary redox partners (a ferredoxin and a ferredoxin reductase). The whole cells are then used as biocatalysts to convert heptadecanoic acid to this compound.

Experimental Protocol:

Step 1: Recombinant Strain and Pre-culture Preparation

-

Obtain or construct a recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid that expresses the cytochrome P450 monooxygenase (e.g., from the CYP153A family), a ferredoxin, and a ferredoxin reductase.

-

Inoculate a single colony of the recombinant strain into Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.

-

Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).

Step 2: Main Culture and Induction

-

Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce the expression of the P450 system by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Simultaneously, supplement the culture with 5-aminolevulinic acid (a heme precursor) to a final concentration of 1 mM.

-

Reduce the incubation temperature to 20-25°C and continue the cultivation for 12-24 hours to allow for protein expression.

Step 3: Whole-Cell Biotransformation

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 50).

-

Add heptadecanoic acid (the substrate) to the cell suspension. The fatty acid can be added as a solid powder or dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 g/L.[8]

-

Add a glucose source (e.g., 1-2% w/v) to the reaction mixture to provide a source of reducing equivalents (NADPH) for the P450 enzyme.

-

Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

Step 4: Product Extraction and Purification

-

Acidify the reaction mixture to a pH of 2-3 with HCl to protonate the fatty acids.

-

Extract the this compound with an equal volume of an organic solvent such as ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by silica (B1680970) gel column chromatography.

Quantitative Data for Biocatalytic Synthesis

While specific data for the biocatalytic production of this compound is limited, studies on similar long-chain fatty acids provide an indication of potential yields. For example, the biotransformation of dodecanoic acid to ω-hydroxydodecanoic acid using a CYP153A enzyme has been reported to yield up to 3.28 g/L of product.[8]

| Parameter | Reported Value (for similar HFAs) | Source |

| Product Titer | up to 3.28 g/L | [8] |

| Conversion Rate | Varies depending on substrate and enzyme | - |

| Purity (Post-Purification) | >95% | Estimated |

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the chemical and biocatalytic synthesis methods described.

Caption: Chemical Synthesis Workflow for this compound.

Caption: Biocatalytic Synthesis Workflow using Whole-Cell Biotransformation.

Potential Signaling Pathway

While the direct signaling pathways of this compound are not yet fully elucidated, studies on other C17 hydroxy fatty acids, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), provide valuable insights into potential mechanisms of action. 12-HHT has been identified as an endogenous agonist for the BLT2 receptor, a G-protein coupled receptor, which is involved in inflammatory responses.[9] The following diagram illustrates this signaling cascade as a plausible model for how C17 hydroxy fatty acids might exert their biological effects.

Caption: A Potential Signaling Pathway for C17 Hydroxy Fatty Acids via the BLT2 Receptor.

Conclusion

The synthesis of this compound is achievable through both traditional chemical methods and modern biocatalytic approaches. Chemical synthesis offers reliability and scalability, while biocatalysis provides high selectivity and a more environmentally benign process. The choice of method will depend on the specific requirements of the research, including the desired quantity, purity, and available resources. The provided experimental protocols and workflows serve as a practical guide for researchers, and the illustrated signaling pathway offers a conceptual starting point for investigating the biological functions of this and related hydroxy fatty acids. Further research into the specific biological roles of this compound will undoubtedly expand its applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 17-Hydroxyheptadecanoic Acid in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyheptadecanoic acid (17-HDA) is an odd-chain hydroxylated fatty acid whose role in plant biology remains largely uncharacterized. While even-chain hydroxy fatty acids, particularly C16 and C18 derivatives, are well-established as principal monomers of the protective biopolymers cutin and suberin, the presence and function of their 17-carbon counterpart are not well-documented. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to extrapolate the potential biological significance of 17-HDA. We explore its hypothetical biosynthetic origins, potential structural roles within plant barriers, and speculative involvement in signaling pathways, particularly in plant defense. This document also provides detailed experimental protocols for the extraction, derivatization, and analysis of hydroxy fatty acids from plant tissues, which can be adapted for the investigation of 17-HDA. Due to the scarcity of direct research on 17-HDA, this guide serves as a foundational resource to stimulate and direct future inquiry into this rare plant lipid.

Introduction: The Landscape of Plant Hydroxy Fatty Acids

Plants synthesize a diverse array of fatty acids that serve as crucial building blocks for membranes, storage lipids, and protective polymers. Among these, hydroxylated fatty acids are of particular importance as the primary constituents of cutin and suberin. These complex polyesters form extracellular barriers that coat the surfaces of aerial plant organs (cutin) and are deposited in the cell walls of various tissues, including roots and wound sites (suberin). These layers are critical for preventing water loss, protecting against UV radiation, and forming a frontline defense against pathogens.

The monomeric composition of cutin and suberin has been extensively studied in numerous plant species. The dominant components are typically ω-hydroxy, mid-chain hydroxy, and epoxy derivatives of C16 and C18 fatty acids. Odd-chain fatty acids are generally found in much lower concentrations in plants, and consequently, their hydroxylated derivatives, such as this compound, are rarely reported. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the study of 17-HDA in plants.

Hypothetical Biosynthesis of this compound

The biosynthesis of 17-HDA in plants has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known mechanisms of odd-chain fatty acid synthesis and fatty acid hydroxylation.

2.1. Formation of the C17 Acyl Chain:

Odd-chain fatty acids are synthesized using propionyl-CoA as a primer instead of the acetyl-CoA used for even-chain fatty acids. Propionyl-CoA can be derived from the catabolism of certain amino acids (e.g., valine, isoleucine, methionine) or through the carboxylation of propionate. The subsequent elongation of the propionyl primer by the fatty acid synthase (FAS) complex in the plastid, through the addition of two-carbon units from malonyl-CoA, would result in the formation of heptadecanoic acid (C17:0).

2.2. Hydroxylation of Heptadecanoic Acid:

Once synthesized, heptadecanoic acid can undergo hydroxylation to form this compound. In plants, the hydroxylation of fatty acids is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at various positions along the fatty acid chain, including the ω-position (terminal carbon) and mid-chain positions. The specific CYP450 enzyme(s) that would act on a C17 substrate are currently unknown.

Potential Biological Roles

Given the lack of direct evidence, the biological roles of 17-HDA in plants can only be inferred from the known functions of other hydroxy fatty acids.

3.1. Structural Component of Cutin and Suberin:

The most probable role for 17-HDA is as a minor monomeric constituent of cutin and suberin. Its incorporation would depend on the substrate specificity of the glycerol-3-phosphate acyltransferases (GPATs) and other acyltransferases involved in the assembly of these polyesters. The presence of an odd-chain fatty acid could potentially alter the physical properties of the polymer, such as its flexibility, permeability, and resistance to enzymatic degradation.

Quantitative Data on Major Hydroxy Fatty Acid Monomers in Plant Cutin and Suberin

While specific quantitative data for 17-HDA is unavailable, the following tables provide a comparative overview of the abundance of major C16 and C18 hydroxy fatty acid monomers in the cutin and suberin of select plant species. This data highlights the prevalence of even-chain hydroxy fatty acids and provides a baseline for future quantitative studies that may include odd-chain variants.

Table 1: Relative Abundance of Major Hydroxy Fatty Acid Monomers in Plant Cutin

| Plant Species | Tissue | 16-Hydroxyhexadecanoic Acid (%) | 10,16-Dihydroxyhexadecanoic Acid (%) | 9,10,18-Trihydroxyoctadecanoic Acid (%) | Reference |

| Arabidopsis thaliana | Leaf | 5-15 | 40-60 | Not detected | [1] |

| Solanum lycopersicum (Tomato) | Fruit | 1-5 | 60-80 | 5-15 | [1] |

| Malus domestica (Apple) | Fruit | 2-8 | 10-20 | 30-50 | [1] |

Table 2: Relative Abundance of Major Hydroxy Fatty Acid Monomers in Plant Suberin

| Plant Species | Tissue | ω-Hydroxy C16-C24 Acids (%) | α,ω-Diacids C16-C24 (%) | Ferulic Acid (%) | Reference |

| Arabidopsis thaliana | Root | 20-30 | 15-25 | 5-10 | [2] |

| Solanum tuberosum (Potato) | Tuber Periderm | 30-40 | 10-20 | 10-15 | [2] |

| Quercus suber (Cork Oak) | Bark | 40-50 | 5-15 | 1-5 | [2] |

Note: Data are approximate percentages of total aliphatic monomers and can vary significantly based on environmental conditions, developmental stage, and analytical methods.

3.2. Signaling Molecule in Plant Defense:

Fatty acids and their derivatives, collectively known as oxylipins, are key signaling molecules in plant defense pathways.[2] For instance, the C18 fatty acid, linolenic acid, is the precursor to the phytohormone jasmonic acid, which regulates responses to wounding and necrotrophic pathogens. It is conceivable that 17-HDA or its downstream metabolites could act as signaling molecules. The perception of pathogen-associated molecular patterns (PAMPs) at the cell surface can trigger lipid-based signaling cascades. A hypothetical pathway could involve the release of 17-HDA from a lipid precursor, followed by its perception by a receptor, leading to the activation of downstream defense responses such as the production of reactive oxygen species (ROS) and the expression of defense-related genes.

Experimental Protocols for the Analysis of this compound

The analysis of hydroxy fatty acids from plant tissues is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The following is a generalized protocol that can be adapted for the detection and quantification of 17-HDA.

4.1. Delipidation of Plant Tissue:

The first step is to remove soluble lipids that are not part of the polymeric cutin or suberin matrix.

-

Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction: Perform exhaustive Soxhlet extraction of the powdered tissue with a series of organic solvents of increasing polarity. A typical sequence is chloroform, followed by methanol (B129727). This removes waxes, free fatty acids, and other soluble lipids.

-

Drying: Dry the resulting delipidated plant residue under vacuum.

4.2. Depolymerization of Cutin/Suberin:

The ester bonds of the cutin or suberin polymer must be cleaved to release the individual monomers.

-

Base-Catalyzed Transesterification:

-

Incubate the delipidated residue in a solution of 1 M sodium methoxide (B1231860) in methanol at 60°C for 2 hours.

-

Acidify the reaction mixture with HCl and extract the fatty acid methyl esters (FAMEs) with an organic solvent such as hexane (B92381) or chloroform.

-

-

Acid-Catalyzed Transesterification:

-

Reflux the delipidated residue in a solution of 3N methanolic HCl or 14% boron trifluoride in methanol for 2 hours at 70°C.

-

Extract the released FAMEs with an organic solvent.

-

4.3. Derivatization of Monomers:

To increase their volatility for gas chromatography, the polar hydroxyl and carboxyl groups of the monomers are derivatized.

-

Evaporate the solvent from the extracted monomer fraction under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

4.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is used to separate, identify, and quantify the derivatized monomers.

-

Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).

-

Separation: Use a temperature program to separate the monomers based on their boiling points and interactions with the stationary phase. A typical program might start at 80°C and ramp up to 300°C.

-

Detection and Identification: The separated compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester would be compared to library spectra or known standards.

-

Quantification: Quantify the amount of 17-HDA by comparing its peak area to that of an internal standard (e.g., a known amount of a non-native odd-chain fatty acid like pentadecanoic acid) added at the beginning of the procedure.

Future Directions and Conclusion

The biological role of this compound in plants remains an open and intriguing question. The information presented in this guide provides a starting point for researchers interested in exploring this uncharted territory. Future research should focus on:

-

Screening for 17-HDA: Utilizing the sensitive analytical methods described herein to screen a wide variety of plant species and tissues for the presence and abundance of 17-HDA.

-

Gene Discovery: Identifying the specific fatty acid elongases, desaturases, and hydroxylases responsible for the biosynthesis of 17-HDA through comparative genomics and transcriptomics.

-

Functional Characterization: Using reverse genetics (e.g., CRISPR/Cas9-mediated gene editing) to create plant mutants deficient in 17-HDA biosynthesis to elucidate its function in plant development, stress tolerance, and disease resistance.

-

Signaling Pathway Elucidation: Investigating the potential signaling role of 17-HDA by applying it exogenously to plant cells or tissues and monitoring downstream responses.

References

Unveiling 17-Hydroxyheptadecanoic Acid: A Deep Dive into its Role as a Plant Cutin Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cuticle stands as a formidable barrier, a testament to evolutionary adaptation that has allowed plants to thrive in diverse terrestrial environments. This intricate, lipophilic layer, covering the aerial surfaces of most land plants, is primarily composed of cutin, a complex polyester (B1180765) matrix. While the C16 and C18 fatty acid families are the most well-documented building blocks of this polymer, the presence and significance of less common monomers, such as the odd-chain fatty acid 17-hydroxyheptadecanoic acid, are increasingly drawing scientific attention. This technical guide provides an in-depth exploration of this compound as a component of plant cutin, summarizing the current state of knowledge on its biosynthesis, quantitative occurrence, and the methodologies for its analysis. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand the nuances of plant cuticles and explore the potential of their unique chemical constituents.

Chemical Structure and Properties

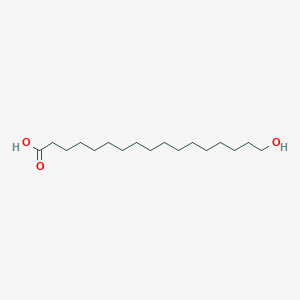

This compound is a C17 saturated fatty acid with a hydroxyl group at the terminal (ω) position. Its chemical formula is C₁₇H₃₄O₃ and its structure is as follows:

HO-(CH₂)₁₆-COOH

The presence of both a carboxyl group and a hydroxyl group allows it to be incorporated into the polyester chain of cutin through ester linkages. As an odd-chain fatty acid, its biosynthesis follows a slightly different path than the more common even-chain fatty acids that dominate the cutin polymer.

Biosynthesis of this compound in Plant Cutin

The biosynthesis of cutin monomers is a complex process that begins in the plastids and continues in the endoplasmic reticulum (ER) of epidermal cells. While the pathways for C16 and C18 cutin monomers are well-established, the specific pathway for this compound is less characterized. However, based on the known mechanisms of fatty acid synthesis, a putative pathway can be proposed.

The biosynthesis of odd-chain fatty acids is initiated by the use of propionyl-CoA as a primer instead of acetyl-CoA by the fatty acid synthase (FAS) complex in the plastid. This results in the synthesis of a C17 saturated fatty acid, heptadecanoic acid.

Following its synthesis in the plastid, heptadecanoic acid is exported to the ER, where it undergoes ω-hydroxylation. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s) of the CYP86 family, which are known to be involved in the ω-hydroxylation of fatty acids for cutin and suberin biosynthesis. The resulting this compound is then activated to its CoA ester and is ready for incorporation into the growing cutin polymer in the apoplast.

Quantitative Data on this compound in Plant Cutin

Quantitative data on the prevalence of this compound in plant cutin is sparse, as it is generally considered a minor component compared to C16 and C18 monomers. Most studies on cutin composition have focused on the major components, and the detection and quantification of odd-chain fatty acids are not always reported.

However, evidence for the presence of C17 fatty acids in cutin exists. Early work by Eglinton and Hunneman (1968) identified methyl heptadecadiene-1,17-dioate and methyl heptadec-9-ene-1,17-dioate as trace components of apple fruit cuticle. More recently, a study on the extracellular lipids of Camelina sativa also reported the presence of odd-chain aliphatics in the cutin.[1]

The following table summarizes the available, though limited, quantitative data for C17 fatty acids in plant cutin. It is important to note that these are often reported as dicarboxylic acids or unsaturated forms, and data for this compound specifically is largely unavailable.

| Plant Species | Organ | C17 Monomer Identified | Relative Abundance (% of total monomers) | Reference |

| Malus domestica (Apple) | Fruit Cuticle | Methyl heptadecadiene-1,17-dioate | Trace | Eglinton & Hunneman, 1968 |

| Malus domestica (Apple) | Fruit Cuticle | Methyl heptadec-9-ene-1,17-dioate | Trace | Eglinton & Hunneman, 1968 |

| Camelina sativa | Leaf | C17 dicarboxylic acid | 0.2 ± 0.1 | Molina et al., 2020[1] |

| Camelina sativa | Stem | C17 dicarboxylic acid | 0.3 ± 0.1 | Molina et al., 2020[1] |

| Camelina sativa | Flower | C17 dicarboxylic acid | 0.1 ± 0.0 | Molina et al., 2020[1] |

Note: The data for Camelina sativa represents C17 dicarboxylic acid, not this compound. The presence of the hydroxylated form was not explicitly quantified in this study.

The scarcity of quantitative data highlights a significant gap in our understanding of cutin composition and underscores the need for more detailed analytical studies focusing on minor components.

Experimental Protocols for the Analysis of this compound

The analysis of this compound from plant cutin involves several key steps: isolation of the cuticle or preparation of delipidated tissue, depolymerization of the cutin polymer, derivatization of the resulting monomers, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Cuticle Isolation and Delipidation

Objective: To remove soluble waxes and other lipids, and to isolate the insoluble cutin polymer.

Protocol:

-

Plant Material Collection: Collect fresh plant material (e.g., leaves, fruits).

-

Enzymatic Isolation of Cuticles (Optional but recommended for cleaner samples):

-

Immerse the plant material in an enzymatic solution containing cellulase (B1617823) and pectinase (B1165727) in a citrate (B86180) buffer (pH 4.0) with sodium azide (B81097) to prevent microbial growth.

-

Incubate at room temperature with gentle shaking for several days to weeks until the cuticle detaches from the underlying tissue.

-

Wash the isolated cuticles thoroughly with deionized water and dry them.

-

-

Delipidation:

-

Exhaustively extract the isolated cuticles or whole, dried plant tissue with a series of organic solvents (e.g., chloroform, methanol, or a chloroform:methanol mixture) to remove soluble waxes and other lipids. This can be done using a Soxhlet extractor or by repeated sonication and solvent changes.

-

Dry the delipidated material (cutin) under vacuum.

-

Cutin Depolymerization

Objective: To break the ester bonds of the cutin polymer and release the constituent monomers.

Protocol: Base-Catalyzed Transmethylation

-

Place the dried, delipidated cutin sample in a reaction vial.

-

Add a solution of 1% (w/v) sodium methoxide (B1231860) in methanol.

-

Add an internal standard (e.g., methyl heptadecanoate for quantification of other fatty acids, or a deuterated analog of the target analyte if available).

-

Heat the mixture at 60°C for 2-3 hours to achieve transesterification, which converts the ester-linked monomers into their corresponding fatty acid methyl esters (FAMEs).

-

Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).

-

Extract the FAMEs with an organic solvent such as n-hexane or dichloromethane.

-

Wash the organic phase with a saturated NaCl solution and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a stream of nitrogen.

Derivatization of Hydroxyl Groups

Objective: To convert the polar hydroxyl group of this compound methyl ester into a less polar and more volatile derivative suitable for GC-MS analysis.

Protocol: Silylation

-

To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.

-

Heat the mixture at 70°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized cutin monomers.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a mid-polar column like DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection.

-

Oven Temperature Program: A typical program would start at a lower temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 3-5°C/min), and hold at the final temperature to ensure elution of all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 50-650.

-

Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester can be identified by its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns resulting from the loss of TMS groups and other fragments. Comparison with a known standard is ideal for confirmation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Regulation

The regulation of cutin biosynthesis is a complex process involving a network of transcription factors and signaling pathways that respond to developmental cues and environmental stresses. While the general regulatory mechanisms of fatty acid synthesis have been studied, specific signaling pathways that control the production of odd-chain fatty acids for cutin are not well understood.

It is known that the biosynthesis of odd-chain fatty acids is dependent on the availability of the propionyl-CoA primer. Therefore, any signaling pathway that influences the metabolic flux towards propionyl-CoA production could indirectly affect the synthesis of C17 fatty acids.

Several transcription factors have been identified as key regulators of cutin biosynthesis, including members of the AP2/ERF, MYB, and HD-ZIP IV families. These transcription factors can activate the expression of genes encoding the enzymes of the cutin biosynthetic pathway. However, their specific role in regulating the synthesis of odd-chain monomers like this compound has not been elucidated.

Conclusion and Future Perspectives

This compound represents a minor but intriguing component of the plant cutin polymer. Its presence as an odd-chain fatty acid highlights the metabolic flexibility of plants in constructing their protective cuticular barrier. This technical guide has summarized the current understanding of its biosynthesis, quantitative occurrence, and analytical methodologies.

The significant gaps in our knowledge, particularly the lack of extensive quantitative data and the uncharacterized specific enzymatic and regulatory pathways, present exciting opportunities for future research. A more comprehensive understanding of the role of this compound and other minor cutin monomers could provide new insights into the structure-function relationships of the plant cuticle. For drug development professionals, a deeper knowledge of the unique chemical components of the cuticle could inform the design of novel agrochemicals or strategies to enhance plant resilience. Further research employing advanced analytical techniques and molecular genetics will be crucial to fully elucidate the role of this and other "uncommon" building blocks of the remarkable plant cuticle.

References

A Technical Guide to the Discovery and Characterization of 17-Hydroxyheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-hydroxyheptadecanoic acid is a long-chain omega-hydroxy fatty acid that has been identified in various natural sources, including the outer bark of Eucalyptus globulus and in aeolian particles.[1] Its structure, featuring a terminal hydroxyl group, makes it a molecule of interest for applications in the synthesis of macrocyclic lactones and potentially as a bioactive lipid.[1] This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of this compound, with a focus on its isolation, analytical characterization, and a hypothesized role as a peroxisome proliferator-activated receptor (PPAR) agonist. Detailed experimental protocols are provided to facilitate further research and development.

Discovery and Isolation

Natural Occurrence

This compound has been identified as a component of the lipophilic extractives of the outer bark of Eucalyptus globulus.[1] Its presence in these natural sources suggests a role in the protective outer layers of plants.

Experimental Protocol: Isolation from Eucalyptus globulus Bark

This protocol outlines a method for the isolation of this compound from the outer bark of Eucalyptus globulus based on established lipid extraction techniques.

Objective: To extract and isolate the lipophilic fraction containing this compound from dried Eucalyptus globulus outer bark.

Materials:

-

Dried outer bark of Eucalyptus globulus, ground to a fine powder

-

Anhydrous sodium sulfate (B86663)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Solid-phase extraction (SPE) silica (B1680970) cartridges

-

Diethyl ether

-

Methanol

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Sample Preparation: A 10 g sample of finely ground Eucalyptus globulus outer bark is thoroughly mixed with 10 g of anhydrous sodium sulfate to ensure removal of any residual moisture.

-

Soxhlet Extraction:

-

The prepared sample is placed in a cellulose (B213188) extraction thimble.

-

The thimble is placed in the chamber of a Soxhlet extractor.

-

The round-bottom flask of the Soxhlet apparatus is filled with 250 mL of dichloromethane.

-

The extraction is carried out for 8 hours at a rate of 4-6 cycles per hour.

-

-

Solvent Evaporation: The resulting dichloromethane extract is transferred to a round-bottom flask and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipophilic extract.

-

Fractionation by Solid-Phase Extraction (SPE):

-

A silica SPE cartridge is conditioned with hexane.

-

The crude lipophilic extract is redissolved in a minimal amount of dichloromethane and loaded onto the SPE cartridge.

-

Non-polar compounds are eluted with hexane.

-

The fraction containing hydroxy fatty acids is then eluted with a mixture of hexane and diethyl ether (e.g., 80:20 v/v), followed by pure diethyl ether.

-

Fractions are collected and the solvent is evaporated. The fraction eluted with the more polar solvent mixture is expected to be enriched in this compound.

-

Characterization

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.5 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in chloroform (B151607) and ethyl ether; soluble in ethanol (B145695) upon heating. | [1] |

| CAS Number | 13099-34-8 | [1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental data for this specific compound is not widely available, the expected spectral characteristics are presented below based on its known structure and data from similar molecules.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | t | 2H | -CH₂-OH (C17) |

| ~2.34 | t | 2H | -CH₂-COOH (C2) |

| ~1.55-1.65 | m | 4H | -CH₂- (C3 and C16) |

| ~1.25 | br s | 24H | -(CH₂)₁₂- (C4 to C15) |

| >10 | br s | 1H | -COOH |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data for Methyl 17-hydroxyheptadecanoate:

Note: Data is computed for the methyl ester.

| Chemical Shift (δ) (ppm) | Assignment |

| ~174.3 | C=O (Ester) |

| ~63.1 | -CH₂-OH (C17) |

| ~51.4 | -O-CH₃ |

| ~34.1 | -CH₂-C=O (C2) |

| ~32.8 | -CH₂- (C16) |

| ~29.7 - 29.1 | -(CH₂)₁₂- |

| ~25.7 | -CH₂- (C15) |

| ~24.9 | -CH₂- (C3) |

Table 3: Computed ¹³C NMR chemical shifts for methyl 17-hydroxyheptadecanoate.[2]

Predicted Mass Spectral Fragmentation for the Trimethylsilyl (B98337) (TMS) Derivative of Methyl 17-hydroxyheptadecanoate:

| m/z | Interpretation |

| 386 | [M]⁺ (Molecular ion of the TMS-derivatized methyl ester) |

| 371 | [M-15]⁺ (Loss of a methyl group from the TMS group) |

| 299 | [M-87]⁺ (Loss of the TMS-O- group) |

| 103 | [CH₂=O-Si(CH₃)₃]⁺ (Fragment characteristic of a terminal TMS-ether) |

| 74 | McLafferty rearrangement fragment of the methyl ester |

| 73 | [Si(CH₃)₃]⁺ |

Table 4: Predicted major mass spectral fragments for the trimethylsilyl (TMS) derivative of methyl 17-hydroxyheptadecanoate.

Experimental Protocol: Characterization by GC-MS

Objective: To confirm the identity and purity of this compound in an isolated sample by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Isolated this compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

A small amount (approx. 1 mg) of the dried sample is placed in a reaction vial.

-

50 µL of pyridine and 50 µL of BSTFA with 1% TMCS are added.

-

The vial is sealed and heated at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

The derivatized sample is diluted with hexane.

-

1 µL of the diluted sample is injected into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

-

-

Biological Activity and Signaling Pathway

Hypothesized Activity as a PPAR Agonist

Long-chain fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Studies have shown that other hydroxy fatty acids can activate PPARs.[3] It is therefore hypothesized that this compound may also function as a PPAR agonist.

The PPARα Signaling Pathway

The activation of PPARα by a fatty acid ligand initiates a cascade of events leading to the transcription of target genes. This pathway is crucial in the regulation of lipid homeostasis.

Caption: PPARα signaling pathway initiated by a fatty acid ligand.

Experimental Protocol: PPARα Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if this compound can activate PPARα.

Objective: To quantify the activation of PPARα by this compound using a luciferase reporter gene assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% fetal bovine serum

-

pSG5-GAL4-hPPARα-LBD expression vector (contains the ligand-binding domain of human PPARα)

-

pUAS-tk-luc reporter vector (contains a luciferase gene under the control of a GAL4 upstream activating sequence)

-

pRL-TK control vector (expresses Renilla luciferase for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound (test compound)

-

GW7647 (a known PPARα agonist, as a positive control)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

HEK293T cells are seeded in 24-well plates and grown to 70-80% confluency.

-

Cells are co-transfected with the pSG5-GAL4-hPPARα-LBD, pUAS-tk-luc, and pRL-TK vectors using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), GW7647 (positive control), or vehicle (DMSO, negative control).

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compounds, the cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency.

-

The fold activation is calculated relative to the vehicle control.

-

A dose-response curve is generated, and the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) is determined for this compound.

-

Caption: Workflow for the PPARα luciferase reporter assay.

Conclusion

This compound is a naturally occurring omega-hydroxy fatty acid with potential for further scientific and industrial exploration. This guide provides a foundational framework for its isolation from natural sources, its structural characterization through modern spectroscopic methods, and a robust protocol for investigating its hypothesized biological activity as a PPARα agonist. The detailed methodologies and predicted data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, lipid biology, and drug discovery, facilitating a deeper understanding of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Solid 17-Hydroxyheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a long-chain saturated hydroxy fatty acid. Its unique structure, featuring a seventeen-carbon backbone with a terminal hydroxyl group, imparts specific physicochemical properties that are of interest in various scientific and industrial fields, including drug development, materials science, and biochemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of solid this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different matrices and for developing applications.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₃ | [1][2] |

| Molecular Weight | 286.45 g/mol | [1] |

| Physical State | Solid | [2][3] |

| Melting Point | 87.5-88.0 °C | [1] |

| Boiling Point (Predicted) | 427.8 ± 18.0 °C | [1] |

| Density (Predicted) | 0.950 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in chloroform, warm ethanol (B145695), and ethyl ether.[2] | |

| pKa (Predicted) | Due to its carboxylic acid group, the pKa is expected to be around 4-5, similar to other long-chain fatty acids. | |

| Crystal Structure | While a specific crystal structure for this compound is not readily available, long-chain fatty acids typically crystallize in a lamellar structure, often with an orthorhombic arrangement of the aliphatic chains. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are adapted from standard methods for fatty acid analysis.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of solid fats and fatty acids.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the solid this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath (for warming)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of solid this compound into separate test tubes.

-

Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, chloroform, ethyl ether) to each test tube.

-

Vortex each tube vigorously for 30 seconds to facilitate dissolution.

-

Observe the solution for any undissolved solid. If the solid persists, gently warm the solution in a water bath (for flammable solvents, use appropriate safety precautions) and observe for any changes in solubility.

-

Record the solubility as soluble, sparingly soluble, or insoluble at both room temperature and upon warming.

Figure 2: Workflow for Qualitative Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent system (e.g., a mixture of ethanol and water to dissolve the fatty acid)

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent system within a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH shows a sharp increase and then levels off.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, it is plausible that as a hydroxy fatty acid, it could participate in pathways similar to other lipid signaling molecules. Fatty acids and their derivatives are known to act as ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs), such as GPR40 and GPR120. Activation of these receptors can initiate downstream signaling cascades that regulate gene expression, metabolism, and inflammatory responses.

The diagram below illustrates a generalized signaling pathway that could potentially be activated by this compound or other fatty acids.

Figure 4: Putative Signaling Pathways for Fatty Acids.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of solid this compound. The data and protocols presented herein are essential for researchers and scientists working with this compound. Further investigation into its crystal structure and specific biological activities, including its role in signaling pathways, will undoubtedly uncover new applications and enhance its utility in drug development and other scientific disciplines.

References

Potential Metabolic Pathways of Odd-Chain Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) and their hydroxylated derivatives are increasingly recognized for their significant roles in cellular metabolism, signaling, and as potential biomarkers for various physiological and pathological states. Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting a unique link between fatty acid oxidation and gluconeogenesis. This technical guide provides an in-depth exploration of the potential metabolic pathways of odd-chain hydroxy fatty acids (OCHFAs), focusing on 2-hydroxy and 3-hydroxy species. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development in this area.

Core Metabolic Pathways

The metabolism of OCHFAs involves several key oxidative pathways, primarily occurring in the peroxisomes and mitochondria. The position of the hydroxyl group dictates the initial metabolic steps.

Metabolism of 2-Hydroxy Odd-Chain Fatty Acids via α-Oxidation

2-hydroxy OCFAs are primarily metabolized through the α-oxidation pathway, a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the metabolism of fatty acids that are branched at the β-carbon, but it also plays a role in the metabolism of straight-chain 2-hydroxy fatty acids.[1][2]

The key enzymatic steps in the α-oxidation of a 2-hydroxy odd-chain fatty acid are:

-

Activation: The 2-hydroxy odd-chain fatty acid is first activated to its coenzyme A (CoA) ester, 2-hydroxyacyl-CoA, by an acyl-CoA synthetase.

-

Cleavage: 2-hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA.[3][4] This reaction yields formyl-CoA and an aldehyde with one less carbon atom than the original fatty acid.

-

Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, producing an even-chain fatty acid.

-

Further Metabolism: This newly formed even-chain fatty acid can then enter the β-oxidation pathway for complete degradation.

Metabolism of 3-Hydroxy Odd-Chain Fatty Acids via β-Oxidation

3-hydroxy odd-chain fatty acids are intermediates in the β-oxidation of odd-chain fatty acids. Their metabolism follows the canonical β-oxidation spiral until the final round of oxidation.

The steps for the β-oxidation of a 3-hydroxy odd-chain fatty acid are as follows:

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

-

Thiolysis: Thiolase then cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a new acyl-CoA that is two carbons shorter.

-

Final Cycle: This cycle repeats until the final three carbons remain as propionyl-CoA.

-

Propionyl-CoA Metabolism: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA can then enter the TCA cycle.

Quantitative Data

Quantitative analysis of the enzymes and intermediates in OCHFA metabolism is crucial for understanding the kinetics and regulation of these pathways. Below is a summary of available kinetic data for key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |

| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-hydroxyphytanoyl-CoA | ~10 | Not Reported | Human | [3] |

| 2-Hydroxyacyl-CoA Lyase (Actinobacterial) | 2-hydroxyisobutyryl-CoA | 130 ± 20 | 2.6 ± 0.1 (U/mg) | Actinomycetospora | [5] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxybutyryl-CoA | 8 | ~150 | Pig Heart | [6] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxydecanoyl-CoA | 2 | ~450 | Pig Heart | [6] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxypalmitoyl-CoA | 2 | ~150 | Pig Heart | [6] |

Note: Data specifically for odd-chain hydroxy fatty acid substrates are limited. The provided data for L-3-hydroxyacyl-CoA dehydrogenase are for even-chain substrates but offer an approximation of the enzyme's activity with different chain lengths.

Signaling Pathway Regulation

The metabolism of fatty acids, including OCHFAs, is tightly regulated by a network of signaling pathways that respond to the cell's energy status and nutrient availability.

PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism.[7][8][9][10] PPARα, in particular, is a key regulator of fatty acid oxidation in the liver, heart, and skeletal muscle.[9] Activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes encoding enzymes involved in β-oxidation and α-oxidation.

SREBP Signaling

Sterol regulatory element-binding proteins (SREBPs) are transcription factors that control the synthesis of cholesterol and fatty acids.[11][12][13][14] SREBP-1c is a key regulator of fatty acid synthesis.[13] While primarily associated with lipogenesis, the SREBP pathway can indirectly influence OCHFA metabolism by controlling the overall lipid pool and the availability of substrates for various metabolic pathways.

Experimental Protocols

Protocol for the Analysis of OCHFAs by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of OCHFAs from biological samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., C17:0 or a deuterated OCHFA)

-

Chloroform:Methanol (2:1, v/v)

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Lipid Extraction (Folch Method):

-

To 1 mL of sample, add the internal standard.

-

Add 5 mL of chloroform:methanol (2:1) and vortex vigorously for 2 minutes.

-

Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Saponification and Methylation:

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 10 minutes.

-

Cool and add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes.

-

Cool and add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

-

Derivatization:

-

Dry the hexane extract under nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the FAMEs.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.

-

Protocol for In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells using a radiolabeled substrate.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

[1-¹⁴C]-labeled odd-chain fatty acid (e.g., [1-¹⁴C]pentadecanoic acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Radiolabeled Substrate:

-

Prepare a stock solution of the [1-¹⁴C]-labeled odd-chain fatty acid complexed to BSA in serum-free medium.

-

-

Cell Treatment:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Wash the cells with serum-free medium.

-

Add the medium containing the radiolabeled substrate to the cells.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Measurement of ¹⁴CO₂ Production:

-

After incubation, add perchloric acid to the medium to stop the reaction and release the ¹⁴CO₂.

-

Trap the evolved ¹⁴CO₂ using a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in the well.

-

Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the rate of complete fatty acid oxidation.

-

Experimental and Analytical Workflows

A robust workflow is essential for the comprehensive analysis of OCHFA metabolism. The following diagram illustrates a typical workflow for a lipidomics study focused on OCHFAs.

Conclusion

The study of odd-chain hydroxy fatty acid metabolism is a rapidly evolving field with significant implications for understanding health and disease. This technical guide provides a foundational overview of the core metabolic pathways, their regulation, and the experimental approaches required for their investigation. The detailed protocols and pathway diagrams are intended to serve as practical tools for researchers, scientists, and drug development professionals. Further research, particularly in generating more extensive quantitative data and elucidating the intricate details of the signaling networks, will be crucial for fully harnessing the therapeutic potential of modulating these unique metabolic pathways.

References

- 1. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 3. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

"17-hydroxyheptadecanoic acid in environmental samples like aeolian particles"

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a C17 ω-hydroxy fatty acid that has been identified as a component of environmental samples, notably in aeolian particles. Its presence in atmospheric aerosols suggests potential origins from terrestrial plant waxes and microbial sources. This technical guide provides an in-depth overview of this compound in the context of environmental science, detailing its detection, quantification, potential formation, and biological significance. This document is intended to serve as a comprehensive resource for researchers in environmental chemistry, atmospheric science, and drug development who are interested in the analysis and potential applications of this and similar long-chain hydroxy fatty acids.

Quantitative Data in Aeolian Particles

The presence of this compound in aeolian particles has been documented in scientific literature. The following table summarizes the reported quantitative data. It is important to note that concentrations can vary significantly based on the source of the aeolian dust, season, and meteorological conditions.

| Compound | Sample Location | Concentration (ng/g of dust) | Reference |

| This compound | Frioul Islands (north-western Mediterranean Sea) | Data from full text is pending | [Rontani et al., 2012] |

| Other ω-Hydroxy Fatty Acids | Various Locations | Range of concentrations | [Various Studies] |

Note: Access to the full text of the primary reference (Rontani et al., 2012) is required to provide the specific concentration of this compound. This table will be updated upon obtaining this information. Other studies on ω-hydroxy fatty acids in atmospheric aerosols can provide a broader context for expected concentration ranges.

Experimental Protocols

The analysis of this compound in aeolian particles involves a multi-step process including sample collection, lipid extraction, derivatization, and instrumental analysis. The following protocols are based on established methods for the analysis of lipids in atmospheric aerosols.

Sample Collection

Aeolian particles are typically collected on pre-combusted glass fiber filters using a high-volume air sampler. The sampling duration depends on the dust concentration in the atmosphere, ranging from several hours to days to collect sufficient material for analysis.

Lipid Extraction

The total lipid fraction is extracted from the filter samples using organic solvents.

-

Materials:

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Cut a portion of the filter and place it in a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of DCM:MeOH.

-

Sonicate the mixture for 15-20 minutes.

-

Centrifuge the sample to pellet the filter debris.

-

Carefully transfer the supernatant (the lipid extract) to a round-bottom flask.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine all supernatants.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Derivatization for GC-MS Analysis

To increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl and carboxyl functional groups of this compound must be derivatized. A common method is silylation.

-

Materials:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Heating block or oven

-

-

Procedure:

-

Add a small amount of pyridine to the dried lipid extract to dissolve it.

-

Add an excess of BSTFA to the solution.

-

Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.

-

The sample is now ready for GC-MS analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized sample is analyzed by GC-MS to identify and quantify this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the different lipid components, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound is identified by its characteristic mass spectrum and retention time compared to an authentic standard.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Visualizations

Experimental Workflow

Caption: General workflow for the analysis of this compound in aeolian particles.

Potential Formation and Signaling Pathways

The precise biochemical pathways leading to the formation of this compound in the environment are not fully elucidated. However, knowledge of fatty acid metabolism provides plausible routes.

Potential Formation Pathway: ω-Oxidation

Omega (ω)-oxidation is a metabolic pathway that hydroxylates the terminal methyl group of a fatty acid. This process is known to occur in various organisms, including plants and microorganisms.

Caption: Putative formation of this compound via ω-oxidation of heptadecanoic acid.

Potential Signaling Pathways of Long-Chain Hydroxy Fatty Acids

While specific signaling pathways for this compound have not been identified, long-chain fatty acids and their hydroxylated derivatives are known to act as signaling molecules in various biological systems. They can modulate inflammatory responses and other cellular processes.

One general mechanism involves the interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression.

Caption: A generalized signaling pathway for long-chain hydroxy fatty acids via PPAR activation.

Conclusion

This compound is a detectable component of aeolian particles, likely originating from terrestrial plant and microbial sources. Its analysis requires specialized extraction and derivatization techniques coupled with sensitive analytical instrumentation like GC-MS. While its specific biological roles are yet to be fully understood, the known signaling activities of related long-chain hydroxy fatty acids suggest potential for biological activity. Further research is needed to fully elucidate its environmental distribution, formation pathways, and physiological functions, which may open avenues for its application in drug development and as a biomarker in environmental studies.

17-Hydroxyheptadecanoic Acid: A Potential but Unexplored Biomarker in Human Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a long-chain fatty acid that has garnered interest within the scientific community for its potential role in human health and disease. As a hydroxylated form of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, its biological significance is thought to be intertwined with the metabolism and signaling pathways of its parent compound. While research into odd-chain fatty acids like heptadecanoic acid has linked them to a variety of conditions, including metabolic syndrome, cardiovascular disease, and cancer, the specific role of this compound as a distinct biomarker remains an area of active investigation with limited direct evidence. This technical guide provides a comprehensive overview of the current understanding of heptadecanoic acid as a disease biomarker, the potential implications for its hydroxylated form, detailed experimental methodologies for its analysis, and an exploration of relevant metabolic pathways.

Heptadecanoic Acid (C17:0) as a Biomarker for Disease

Heptadecanoic acid (C17:0) is primarily of exogenous origin, with consumption of dairy fats and ruminant meat being major sources.[1] Its presence in human tissues and fluids is considered a reliable biomarker of dairy fat intake.[1] A growing body of evidence suggests an inverse association between circulating levels of C17:0 and the risk of several chronic diseases.

Association with Cardiometabolic Diseases

Numerous epidemiological studies have demonstrated a link between higher plasma concentrations of odd-chain saturated fatty acids, including C17:0, and a reduced risk of cardiometabolic diseases.[2][3] An inverse relationship has been observed with the incidence of type 2 diabetes.[4] Furthermore, higher serum levels of C17:0 have been significantly associated with a lower prevalence of hypertension.[5][6] These findings suggest a protective role for C17:0 in cardiovascular health.[5]

Role in Cancer

The role of heptadecanoic acid in cancer is multifaceted and appears to be context-dependent. In vitro studies have shown that C17:0 can inhibit the proliferation of non-small cell lung cancer cells and enhance the efficacy of chemotherapy.[7][8] These anti-cancer effects may be mediated through the suppression of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7]

Quantitative Data Summary

| Disease/Condition | Biomarker | Sample Type | Association | Key Findings |

| Type 2 Diabetes | Heptadecanoic acid (C17:0) | Plasma phospholipids, Red blood cells | Inverse | Higher levels associated with lower risk.[4] |

| Hypertension | Heptadecanoic acid (C17:0) | Serum | Inverse | Higher levels associated with lower odds of prevalent hypertension.[5][6] |

| Cardiovascular Disease | Heptadecanoic acid (C17:0) | Plasma phospholipids, Red blood cells | Inverse | Higher levels associated with a reduced risk.[9] |

| Non-Small Cell Lung Cancer | Heptadecanoic acid (C17:0) | In vitro cell culture | Anti-proliferative | Inhibited cell proliferation and enhanced chemosensitivity.[7][8] |

Experimental Protocols

The analysis of fatty acids like this compound in biological samples typically involves extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Fatty Acid Analysis by GC-MS

This protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples such as plasma, cells, or tissues.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 200 µL of plasma), add an internal standard, such as a deuterated version of the analyte (e.g., heptadecanoic acid-d3), to correct for extraction losses.

-

Add methanol (B129727) to lyse cells and precipitate proteins.

-

Acidify the mixture with HCl to a final concentration of 25 mM.

-

Extract the lipids using a non-polar solvent like iso-octane. The extraction is typically performed twice, and the organic layers are pooled.

2. Saponification (for total fatty acid analysis):

-

The extracted lipids are subjected to saponification by adding aqueous NaOH and heating to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

3. Derivatization:

-

The fatty acids are then derivatized to enhance their volatility for GC analysis. A common derivatization agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acid group to a PFB ester. This is achieved by incubating the sample with PFB bromide and a catalyst (e.g., diisopropylethylamine) at room temperature.[10][11]

4. GC-MS Analysis:

-

The derivatized sample is reconstituted in a suitable solvent (e.g., iso-octane) and injected into the GC-MS system.

-

Gas Chromatography (GC): A capillary column (e.g., DB-225ms) is used to separate the fatty acid methyl esters based on their boiling points and polarity. The oven temperature is programmed to ramp up to achieve optimal separation.

-

Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron impact or chemical ionization) and detected by the mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

5. Quantification:

-